5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFPMCIMUAPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Precursor Synthesis Strategies
The efficient synthesis of 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde hinges on the strategic preparation of key intermediates. These precursors are broadly categorized into bromoindole scaffolds and pyridine-2-yl substituted moieties. The methodologies for their synthesis are explored in detail below.
Synthesis of Bromoindole Intermediates
A critical component of the target molecule is the 5-bromoindole core. The introduction of a bromine atom at the C-5 position of the indole (B1671886) ring requires regioselective control. Furthermore, the synthesis of the 3-carbaldehyde functionality is a key step in building the final product.
The direct bromination of indole is often complicated by the high reactivity of the indole nucleus, which can lead to the formation of multiple brominated isomers and over-bromination. Therefore, methods that ensure regioselectivity at the C-5 position are of paramount importance.
One effective strategy involves a multi-step sequence starting with the sulfonation of indole at the C-2 position. This serves to protect the highly reactive C-2 and C-3 positions, thereby directing subsequent electrophilic substitution to the benzene (B151609) ring. Following N-acetylation, the intermediate is subjected to bromination, which occurs preferentially at the C-5 position. Subsequent deprotection via hydrolysis yields the desired 5-bromoindole designer-drug.comgoogle.com.
| Step | Reagent | Purpose |
| 1 | Sodium bisulfite | Protection of C-2 and C-3 positions |
| 2 | Acetic anhydride | N-acetylation |
| 3 | Bromine | Regioselective bromination at C-5 |
| 4 | Sodium hydroxide | Deprotection |
Another approach to achieving regioselective bromination is through the use of specific brominating agents and reaction conditions. While direct bromination of indole with reagents like N-bromosuccinimide (NBS) can be complex, careful control of stoichiometry and temperature can favor the formation of the 5-bromo isomer bridgew.eduacs.org. The choice of solvent can also influence the regioselectivity of the bromination reaction.
The introduction of the carbaldehyde group at the C-3 position of the 5-bromoindole scaffold is most commonly achieved through the Vilsmeier-Haack reaction nih.govchemicalbook.comchemicalbook.comijpcbs.com. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings chemicalbook.comchemistrysteps.com.
A robust method for the synthesis of 5-bromo-1H-indole-3-carbaldehyde starts from 4-bromo-2-methylaniline. This precursor is reacted with the Vilsmeier reagent, leading to cyclization and formylation in a one-pot process to afford the desired product in high yield nih.gov.
| Starting Material | Reagents | Product | Yield |
| 4-Bromo-2-methylaniline | POCl₃, DMF | 5-Bromo-1H-indole-3-carbaldehyde | 91% nih.gov |
The Vilsmeier-Haack reaction is known for its high regioselectivity for the C-3 position of indoles that are unsubstituted at C-2 and C-3, making it an ideal method for this transformation nih.govyoutube.com.
Synthesis of Pyridine-2-yl Substituted Precursors
One strategy involves building the indole ring from precursors that already contain the pyridine-2-yl group. A common approach is a variation of the Fischer indole synthesis. For instance, the reaction of pyridine-2-carbaldehyde with o-toluidine in the presence of an acid catalyst like p-toluenesulfonic acid leads to the formation of 2-(pyridin-2-yl)-1H-indole chemicalbook.com.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Pyridine-2-carbaldehyde | o-Toluidine | p-Toluenesulfonic acid | 2-(Pyridin-2-yl)-1H-indole |
Modern cross-coupling reactions provide a powerful tool for the direct linkage of a pyridine (B92270) ring to an indole nucleus. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. This can be approached in two ways: coupling a 2-haloindole derivative with a pyridylboronic acid or coupling an indolylboronic acid with a 2-halopyridine.
The Larock indole synthesis is another elegant palladium-catalyzed method that can be employed. This reaction involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, in this case, an alkyne bearing a pyridyl substituent, to directly form the 2-(pyridin-2-yl)-1H-indole scaffold ub.eduwikipedia.orgnih.govthieme-connect.com.
| Reaction Type | Indole Precursor | Pyridine Precursor | Catalyst |
| Suzuki-Miyaura | 2-Bromoindole | 2-Pyridylboronic acid | Palladium catalyst |
| Suzuki-Miyaura | Indole-2-boronic acid | 2-Bromopyridine | Palladium catalyst |
| Larock Indole Synthesis | o-Iodoaniline | Pyridyl-substituted alkyne | Palladium catalyst |
These methods offer a high degree of flexibility and functional group tolerance, making them suitable for the synthesis of complex indole derivatives.
Approaches to Indole Core Formation with Pyridyl Substitution
The construction of the 2-(pyridin-2-yl)indole scaffold is a critical step. This can be achieved through various methods, broadly categorized into transition metal-catalyzed reactions and metal-free approaches. These strategies focus on forming the crucial carbon-carbon bond between the indole C2 position and the pyridine ring.
Transition Metal-Catalyzed Coupling Reactions for 2-(Pyridin-2-yl)indole Formation
Transition metal catalysis offers powerful and versatile tools for the construction of biaryl systems like 2-(pyridin-2-yl)indole. Palladium, ruthenium, and other metals have been effectively employed in these transformations.
Palladium-catalyzed reactions are among the most robust methods for forming C-C bonds. A common and effective strategy involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. mdpi.com This process typically starts with a 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) which is coupled with a terminal alkyne. mdpi.commdpi.com For the synthesis of the target scaffold, this would involve coupling with 2-ethynylpyridine. The resulting 2-alkynylaniline intermediate then undergoes a palladium(II)-catalyzed intramolecular cyclization to yield the 2-substituted indole. osti.gov This cyclization step is efficient and proceeds without the need for re-oxidation of the metal catalyst. osti.gov
Another powerful palladium-catalyzed approach is the Suzuki-Miyaura coupling. This reaction can be used to form the aryl-indole linkage by coupling an indole-based boronic acid or ester with a halogenated pyridine, or vice-versa. nih.gov For instance, a pre-formed 5-bromoindole derivative could be functionalized at the 2-position with a boronic ester and then coupled with 2-bromopyridine.
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | 2-Haloanilines, Terminal Alkynes | Pd(0) catalyst for coupling, Pd(II) for cyclization | Two-step or one-pot tandem process to build the indole ring. | mdpi.commdpi.comosti.gov |
| Suzuki-Miyaura Coupling | Indole-boronic esters, Halogenated pyridines | PdCl₂(PPh₃)₂, Na₂CO₃ | Forms the C2-pyridyl bond on a pre-existing indole core. | nih.gov |
| Tandem Sonogashira-Cyclization | o-Alkynylanilines | Pd(OAc)₂/Xphos | Accomplished in a single pot in aqueous nanomicellar environment. | nih.gov |
Ruthenium catalysts have emerged as powerful tools for C-H bond activation and annulation reactions to construct heterocyclic systems. researchgate.net While the specific synthesis of 2-(pyridin-2-yl)indoles via Ru(II)-catalyzed cycloaddition is not extensively detailed, general ruthenium-catalyzed methods for indole synthesis are well-established and could be adapted.
For example, ruthenium complexes can catalyze the synthesis of indoles from readily available anilines and epoxides, a process that is highly atom-efficient, producing only water and hydrogen as by-products. nih.gov Another approach involves the ruthenium-catalyzed [3+2] annulation of N-nitrosoanilines with alkynes. mdpi.com This redox-neutral cycloaddition exhibits excellent regioselectivity controlled by steric factors. mdpi.com
Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also prominent, typically leading to the formation of triazoles. organic-chemistry.org However, related catalytic cycles involving ruthenacycle intermediates are proposed in other indole syntheses. organic-chemistry.org A notable reaction is the cycloisomerization of 2-alkynylanilides, which can proceed through a ruthenium vinylidene intermediate formed by a 1,2-carbon migration to yield 3-substituted indoles. acs.org While the user's outline specifies cycloaddition for 1-(2-pyridyl)indoles, the versatility of ruthenium catalysis suggests potential pathways for accessing the 2-substituted isomer through careful selection of starting materials and reaction conditions.
| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Dehydrogenative Coupling | Anilines, Epoxides | [Ru₃(CO)₁₂]/dppf | Highly atom-efficient, forms H₂O and H₂ as by-products. | nih.gov |
| [3+2] Annulation | N-Nitrosoanilines, Alkynes | Ru(II) catalyst | Redox-neutral C-H bond cycloaddition with high regioselectivity. | mdpi.com |
| Cycloisomerization | 2-Alkynylanilides | Cationic Ruthenium Complex | Proceeds via a vinylidene intermediate and 1,2-carbon migration. | acs.org |
Beyond palladium and ruthenium, other transition metals like copper and rhodium are also utilized in indole synthesis. mdpi.com Copper(II) acetate has been used to cyclize trifluorometylimino-β-sulfonylaryl intermediates to form indoles. mdpi.com Rhodium(II) catalysts can facilitate the synthesis of indoles from 2-tetrazoleanilines. mdpi.com These alternative metal-mediated strategies provide additional pathways to construct the indole core, sometimes offering different reactivity or selectivity compared to palladium or ruthenium systems.
Metal-Free Approaches to 2-(Pyridin-2-yl)indole Synthesis
To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. These reactions often rely on strong acids, oxidants, or photochemical methods to facilitate the key bond-forming steps.
One such method is the Fisher indole synthesis, which can be mediated by Brønsted acids like polyphosphoric acid (PPA) in a tandem hydroamination-cyclization reaction between arylhydrazines and alkynes. nih.gov Another approach involves the C-H amination of N-Ts-2-alkenylanilines using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). acs.org This protocol is operationally simple and avoids expensive metal catalysts. acs.org A novel metal-free transannulation reaction of 2-substituted indoles with 2-nitroalkenes in polyphosphoric acid has also been reported, offering a convenient route to other heterocyclic systems that demonstrates the reactivity of the indole core. ku.edu Furthermore, photochemical methods using organic photoredox catalysts can be employed to access related indoline structures from indoles under mild, environmentally friendly conditions. mdpi.comsemanticscholar.org
Introduction of the 3-Carbaldehyde Moiety
Once the 5-bromo-2-(pyridin-2-yl)-1H-indole core is assembled, the final step is the introduction of the carbaldehyde group at the C3 position. The most common and efficient method for the formylation of electron-rich heterocycles like indole is the Vilsmeier-Haack reaction. sid.irorganic-chemistry.orgekb.eg
This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). semanticscholar.orggoogle.com The indole nucleus acts as a nucleophile, attacking the Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired 3-formylindole. organic-chemistry.org The Vilsmeier-Haack reaction is known for its high yields and the high purity of the resulting aldehyde product, making it the preferred method for this transformation. ekb.eg A patent describes the synthesis of 5-bromo-1H-indole-3-carbaldehyde from 5-bromo-2-methylaniline using this method, achieving a 91% yield. google.com This demonstrates the reaction's compatibility with halogenated indoles.
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Indole | POCl₃, DMF | 1H-Indole-3-carbaldehyde | Quantitative | ekb.eg |
| 5-Bromo-2-methylaniline | POCl₃, DMF | 5-Bromo-1H-indole-3-carbaldehyde | 91% | google.com |
| 2,3,3-Trimethyl-3H-indoles | POCl₃, DMF | Indol-2-ylidene-malondialdehydes | - | sid.irsemanticscholar.org |
Vilsmeier-Haack Formylation on Indole Systems
The Vilsmeier-Haack reaction is a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles organic-chemistry.orgijpcbs.com. The reaction employs a Vilsmeier reagent, which is a chloromethyleniminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃) ijpcbs.comjk-sci.com.
The mechanism proceeds in several steps:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic dichloromethyleniminium ion (the Vilsmeier reagent) jk-sci.com.
Electrophilic Attack: The electron-rich indole nucleus, specifically the C3 position, acts as a nucleophile and attacks the Vilsmeier reagent. This step disrupts the aromaticity of the pyrrole (B145914) ring, forming an iminium ion intermediate organic-chemistry.orgjk-sci.com.
Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound organic-chemistry.org.
This method is highly effective for indole systems due to the high nucleophilicity of the C3 position. The reaction conditions are generally mild, making it a preferred choice for synthesizing indole-3-carbaldehyde derivatives ijpcbs.com. One study reports the use of POCl₃ and DMF at 0°C for one hour in the synthesis of a related bromo-indole derivative researchgate.net.
Table 1: Typical Conditions for Vilsmeier-Haack Formylation of Indoles
| Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield |
|---|---|---|---|---|
| POCl₃, DMF | Dichloromethane or DMF | 0 to 80 | 1-5 hours | Good to Excellent |
| Oxalyl chloride, DMF | Dichloromethane | 0 to RT | 1-3 hours | High |
| SOCl₂, DMF | Dichloromethane | 0 to RT | 1-4 hours | Moderate to Good |
Alternative Formylation Methods for Indole-3-carbaldehyde Derivatives
While the Vilsmeier-Haack reaction is prevalent, several other methods can be employed to introduce a formyl group at the C3 position of the indole ring.
Reimer-Tiemann Reaction: This reaction involves the use of chloroform (CHCl₃) and a strong base (like NaOH or KOH) to formylate electron-rich aromatic compounds wikipedia.orgmychemblog.com. The reactive electrophile in this case is dichlorocarbene (:CCl₂), which is generated in situ wikipedia.orgchemistnotes.com. While effective for phenols, the Reimer-Tiemann reaction is also applicable to electron-rich heterocycles like indoles wikipedia.orgunacademy.comjk-sci.com. However, for indole substrates, this reaction can sometimes lead to ring-expansion byproducts. For instance, the reaction of indole with chloroform and base can yield 3-chloroquinoline in what is known as an abnormal Reimer-Tiemann reaction chemistnotes.com. This potential side reaction must be considered when planning the synthesis of the target compound.
Duff Reaction: The Duff reaction is another method for aromatic formylation, using hexamine (hexamethylenetetramine) as the source of the formyl carbon in the presence of an acid (like boric or acetic acid) followed by acid hydrolysis wikipedia.org. This reaction is typically used for highly activated substrates such as phenols and occurs preferentially at the ortho position wikipedia.org. Its application to less activated or complex indole systems is less common and generally less efficient wikipedia.org.
Other Formylating Systems: Modern organic synthesis has introduced various other reagents for indole formylation. These can include methods using a combination of tetramethylethylenediamine (TMEDA) and a copper catalyst with atmospheric oxygen as the oxidant researchgate.net. Such methods offer alternative pathways that may provide better yields or milder conditions for specific substrates researchgate.net.
Integrated Multi-Component Reactions for the Target Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecules. Synthesizing the 5-Bromo-2-(pyridin-2-yl)-1H-indole core through an MCR is a plausible strategy.
A hypothetical one-pot MCR for a related trisubstituted indole could involve the following components:
An ortho-haloaniline (e.g., 2-iodo-4-bromoaniline).
A terminal alkyne (e.g., 2-ethynylpyridine).
A third component to facilitate cyclization and subsequent functionalization.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
No mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation or low-resolution data detailing the compound's characteristic fragmentation patterns under ionization, could be located.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Reported IR or Raman spectra, which would identify characteristic vibrational frequencies for functional groups such as the aldehyde carbonyl (C=O), the indole (B1671886) N-H, and various C-H and C=C bonds within the aromatic systems, are absent from the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the compound's UV-Vis absorption maxima (λmax), which provides insight into the conjugated π-electron system and its electronic transitions, is not available.
X-ray Crystallography for Solid-State Structure Determination
There are no published single-crystal X-ray diffraction studies for this compound. Therefore, critical data regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions remain undetermined.
Further experimental research and publication are required to elucidate the detailed spectroscopic and structural properties of 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde.
Chemical Reactivity and Transformation of 5 Bromo 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Reactivity of the Aldehyde Functionality at C-3
The aldehyde group at the C-3 position of the indole (B1671886) ring is a key site for various chemical modifications, including nucleophilic additions, condensation reactions, and oxidation-reduction transformations. researchgate.net
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of new carbon-carbon and carbon-heteroatom bonds.
Grignard and Organolithium Reagents: The addition of organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) to the aldehyde functionality results in the formation of secondary alcohols. The reaction proceeds through the nucleophilic attack of the carbanion equivalent on the carbonyl carbon, followed by protonation of the resulting alkoxide. While specific examples with 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde are not readily available in the literature, this transformation is a fundamental reaction of aldehydes.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. researchgate.net The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the corresponding 3-(alkenyl)-5-bromo-2-(pyridin-2-yl)-1H-indole derivative. The geometry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base. nih.gov This reaction with this compound would yield a substituted alkene, which could undergo further intramolecular reactions depending on the nature of the active methylene compound. semanticscholar.org
Table 1: Examples of Nucleophilic Addition Reactions on Indole-3-carbaldehydes
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Grignard Reaction | Methylmagnesium bromide | Secondary alcohol |
| Wittig Reaction | (Triphenylphosphoranylidene) | Alkene |
| Knoevenagel Condensation | Malononitrile | Dicyanoalkene |
The aldehyde group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. nih.gov These reactions are typically catalyzed by acid or base and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration.
Imine Formation: The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. This reaction is often reversible and can be driven to completion by removing the water formed during the reaction.
Oxime Formation: Treatment of the aldehyde with hydroxylamine (NH₂OH) results in the formation of an oxime. acs.org The resulting oximes can exist as syn and anti isomers. The synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been reported to be achievable through solvent-free mechanochemical methods. chemdict.com
Table 2: Condensation Reactions of Indole-3-carbaldehydes
| Reagent | Product Type |
|---|---|
| Aniline (B41778) | Imine (Schiff Base) |
| Hydroxylamine | Oxime |
| Semicarbazide | Semicarbazone |
The aldehyde functionality can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-bromo-2-(pyridin-2-yl)-1H-indole-3-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in acidic or basic conditions, and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). scilit.com
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (5-bromo-2-(pyridin-2-yl)-1H-indol-3-yl)methanol, can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones. acs.orgsigmaaldrich.com For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed, which will also reduce other functional groups like esters and carboxylic acids. mdpi.comwikipedia.org Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) can also be used for this reduction.
Table 3: Oxidation and Reduction of Indole-3-carbaldehydes
| Transformation | Reagent | Product Functional Group |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |
| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |
Reactivity of the Bromo Substituent at C-5
The bromine atom at the C-5 position of the indole ring is a versatile handle for the introduction of new functional groups through various transition metal-catalyzed cross-coupling reactions and potentially nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at C-5 serves as an excellent electrophilic partner in these reactions.
Suzuki Coupling: The Suzuki reaction involves the coupling of the bromo-indole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-5 position of the indole ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled. mdpi.com
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene. nih.gov Reacting this compound with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a 5-alkenyl-substituted indole derivative.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov This reaction would provide a route to 5-alkynyl-substituted indoles, which are valuable intermediates for the synthesis of more complex molecules.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Indoles
| Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 5-Styryl-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-(Phenylethynyl)-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde |
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally challenging. wikipedia.org The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.org In the case of this compound, the pyridyl and carbaldehyde groups are not in the ideal positions to strongly activate the C-5 position towards SNAr. Therefore, direct displacement of the bromo group by common nucleophiles under standard SNAr conditions is expected to be difficult. However, under forcing conditions or with highly activated nucleophiles, some substitution may be possible. Base-promoted SNAr reactions of bromoarenes with amines have been reported, suggesting that with the right combination of reagents and conditions, this transformation could be feasible. mdpi.com
Reactivity of the Pyridine (B92270) Nitrogen
The pyridine ring within the molecule contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This feature makes it a primary site for reactions involving electrophiles and metal centers.
Coordination Chemistry with Metal Centers
The nitrogen atom of the pyridine moiety can act as a Lewis base, donating its lone pair of electrons to coordinate with various metal centers. This coordinating ability is a well-documented characteristic of pyridine and its derivatives in the formation of metal complexes. nih.govucj.org.ua The formation of such coordination compounds can significantly alter the electronic properties and steric environment of the parent molecule, which can be leveraged in catalysis and materials science. nih.gov While specific studies on the coordination of this compound are not detailed in the reviewed literature, the general principle suggests its capability to act as a ligand. The interaction typically involves the donation of the nitrogen's electron pair to a vacant orbital of a transition metal ion. nih.gov
Quaternization Reactions
The nucleophilic pyridine nitrogen is susceptible to alkylation by electrophilic reagents, such as alkyl halides, leading to the formation of quaternary pyridinium salts. This process, known as quaternization, permanently introduces a positive charge on the pyridine ring, significantly altering the molecule's solubility and electronic characteristics. The reaction generally proceeds via an SN2 mechanism where the nitrogen atom attacks the alkyl halide. osti.gov For instance, reagents like 1-bromoadamantane (B121549) and 1-iodoadamantane (B1585816) are effective in the quaternization of pyridine and its derivatives. osti.gov This transformation offers a pathway to modify the compound's properties and to synthesize novel cationic derivatives.
Reactivity of the Indole Nitrogen (N-1)
The indole nitrogen (N-1) possesses a lone pair of electrons and an associated proton (N-H). This site is reactive towards bases and can be readily functionalized through alkylation, acylation, or the introduction of protecting groups. ekb.eg
N-Alkylation and N-Acylation Reactions
The acidic proton on the indole nitrogen can be removed by a suitable base, such as sodium hydride (NaH), to generate a highly nucleophilic indole anion. This anion readily participates in reactions with various electrophiles.
N-Alkylation involves the reaction of the indole anion with alkylating agents like alkyl halides or tosylates. This reaction is a fundamental method for introducing alkyl substituents at the N-1 position, enabling the synthesis of a wide array of derivatives. nih.govresearcher.life The choice of base and solvent is critical for achieving high yields and preventing side reactions.
N-Acylation is another key transformation, used both to synthesize N-acylindole derivatives and as a protection strategy. thieme-connect.debeilstein-journals.org This can be achieved using several methods, including the use of acyl chlorides in the presence of a base or by direct coupling with carboxylic acids using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.de A study on the closely related 5-bromo-1H-indole-3-carbaldehyde demonstrated its successful N-acylation with 2-iodobenzoyl chloride, resulting in the formation of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde. researchgate.net The reaction of indole-3-carboxaldehyde with 3-chloro acetylchloride in the presence of triethylamine (B128534) is another example of this transformation. derpharmachemica.com
| Indole Substrate | Acylating Agent | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Nitro-1H-indole | Benzoic acid | DCC, DMAP, CH₂Cl₂ | 1-Benzoyl-5-nitro-1H-indole | 91% | thieme-connect.de |
| Indole-3-carboxaldehyde | 3-Chloro acetylchloride | Triethylamine | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | 95% | derpharmachemica.com |
| 5-Bromo-1H-indole-3-carbaldehyde | 2-Iodobenzoyl chloride | Not specified | 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde | Not specified | researchgate.net |
Protection and Deprotection Strategies
Given the reactivity of the N-H bond, protection of the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. ekb.eg A variety of protecting groups can be employed, chosen based on their stability to subsequent reaction conditions and the ease of their removal.
Commonly used N-protecting groups for indoles include:
Arylsulfonyl groups (e.g., tosyl, Ts) : Introduced using tosyl chloride and a base. They are robust but can be removed under specific conditions.
Carbamates (e.g., tert-butoxycarbonyl, Boc) : Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid). Research on related structures has utilized Boc protection for the indole nitrogen. rsc.org
Pivaloyl group : This bulky group can protect both the N-1 and C-2 positions due to steric hindrance. sciforum.net While effective, its removal is challenging and often requires strong bases like lithium diisopropylamide (LDA). sciforum.net
Phenylsulfonyl group : This has also been employed as a protecting group in related indole systems. rsc.org
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., DMAP) | Acidic conditions (e.g., TFA, HCl) | rsc.orgsciforum.net |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Base (e.g., NaH) | Strong reducing agents or strong base | sciforum.net |
| Pivaloyl | Piv | Pivaloyl chloride, Base | Strong base (e.g., LDA, NaOMe) | sciforum.net |
| Phenylsulfonyl | - | Benzenesulfonyl chloride, Base | Not specified | rsc.org |
Ring System Modifications and Annulations
The indole and pyridine rings of the core structure can serve as scaffolds for the construction of more complex, fused heterocyclic systems through annulation reactions. Annulation typically involves the formation of one or more new rings onto an existing ring system.
Strategies for annulation could involve:
Condensation Reactions : The aldehyde group at the C-3 position is a key functional handle for condensation with various nucleophiles, which can be followed by an intramolecular cyclization to build a new ring. Acid-catalyzed condensations of indoles with aminobenzaldehydes, for example, can lead to the formation of quinoline (B57606) or neocryptolepine-related structures. rsc.org
[3+2] Annulation/Cycloaddition : This type of reaction is a powerful tool for constructing five-membered rings. chim.itresearchgate.net An efficient, metal-free method for synthesizing 3-aryl pyrido[1,2-a]indoles from 2-pyridinyl-substituted p-quinone methides and aryne intermediates proceeds via a formal [3+2] cycloaddition. rsc.org
[8+2] Cycloaddition : The indolizine (B1195054) system, which is structurally related to the fused pyridine-pyrrole core, is known to undergo [8+2] cycloaddition reactions with dienophiles like alkenes and acetylenes to form cycl[3.2.2]azine derivatives. mdpi.com This suggests that the indole moiety in the target molecule could potentially act as an 8π component in similar cycloaddition reactions to build larger ring systems.
These strategies highlight the versatility of the this compound scaffold as a precursor for generating novel polycyclic heteroaromatic compounds.
Indole Ring Annulations
The structure of this compound possesses reactive sites conducive to annulation reactions, which would involve the formation of a new ring fused to the indole core. Key reactive positions include the indole N1-H, the C4-H, and the carbaldehyde group at C3. Annulation reactions typically utilize these sites to build new carbocyclic or heterocyclic rings.
For instance, the aldehyde function at the C3 position, in conjunction with the N-H proton at the N1 position, could potentially undergo condensation reactions with bifunctional reagents to form a new fused ring. Classic reactions in indole chemistry, such as the Pictet-Spengler reaction, often involve the C2 and C3 positions. However, with the C2 position already substituted with a pyridine ring, alternative cyclization strategies would be necessary. Reactions such as Friedel-Crafts or other electrophilic substitution-cyclization sequences could theoretically be employed to form a new ring between the C4 position and a tether attached to the indole nitrogen.
Despite these theoretical possibilities derived from general indole chemistry, a diligent search of peer-reviewed journals and chemical databases has not yielded specific studies or documented examples of indole ring annulations originating from this compound. Therefore, no specific reagents, reaction conditions, or product characterization data can be presented.
Table 1: Hypothetical Indole Annulation Pathways (Undocumented for the title compound)
| Reaction Type | Potential Reacting Sites | Potential Reagent Type | Fused Ring System |
|---|---|---|---|
| Condensation-Cyclization | N1-H, C4-H | Dicarbonyl compounds, Acrylates | Pyrido[4,3-b]indole derivatives |
This table is illustrative of general indole reactivity and does not represent experimentally verified transformations for this compound.
Computational Chemistry and Theoretical Studies of 5 Bromo 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of complex organic compounds. For a molecule like 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde, these calculations can provide significant insights into its electronic behavior and reactivity.
The electronic properties of this compound are largely dictated by the interplay of the indole (B1671886) nucleus, the pyridinyl substituent, the bromo group, and the carbaldehyde function. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context as they determine the molecule's ability to donate and accept electrons, respectively.
Based on studies of similar indole derivatives, the HOMO is expected to be predominantly localized over the electron-rich indole ring system. researchgate.net The presence of the electron-donating nitrogen atom within the indole ring contributes significantly to the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the electron-withdrawing carbaldehyde group and the pyridinyl ring. The electronegative oxygen and nitrogen atoms in these groups make them effective electron acceptors.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of 4-nitro-1H-indole-carboxaldehyde, a related compound, DFT calculations have been used to determine this energy gap, providing insights into its stability and charge transfer possibilities. researchgate.net For this compound, the combined electron-withdrawing effects of the bromo, pyridinyl, and carbaldehyde groups are expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a predisposition for chemical reactions.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Probable Localization | Implication |
|---|---|---|
| HOMO | Indole nucleus | Electron-donating character |
| LUMO | Carbaldehyde and pyridinyl groups | Electron-accepting character |
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the EPS is expected to show distinct regions of varying electrostatic potential.
Regions of negative potential (typically colored red or yellow) are anticipated around the electronegative atoms, namely the oxygen of the carbaldehyde group and the nitrogen of the pyridine (B92270) ring. pnas.orgresearchgate.net These areas are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, particularly the N-H proton of the indole ring. The bromine atom, being electronegative, will also influence the charge distribution, creating a region of negative potential around it. Understanding the EPS is crucial for predicting intermolecular interactions and the sites of chemical reactivity. pnas.org
Reaction Mechanism Studies
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the exploration of different reactivity pathways.
A common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. nih.gov This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govresearchgate.net
Theoretical studies of the Vilsmeier-Haack reaction have been conducted to elucidate its mechanism. researchgate.net These studies involve locating the transition state for the electrophilic attack of the Vilsmeier reagent on the indole nucleus. For 5-Bromo-2-(pyridin-2-yl)-1H-indole, the formylation would occur at the C3 position, which is the most nucleophilic site. Computational modeling of this step for the target molecule would involve calculating the energy barrier for the formation of the sigma complex intermediate, thus providing insight into the reaction kinetics. The presence of the bromo and pyridinyl substituents would influence the electron density of the indole ring and therefore affect the activation energy of this key step.
The reactivity of the indole ring is significantly influenced by its substituents. The bromine atom at the C5 position and the pyridinyl group at the C2 position are electron-withdrawing, which deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. However, the C3 position remains the most reactive site for such reactions.
Computational modeling can be used to explore various reaction pathways. For instance, in the context of further functionalization, theoretical calculations can predict the regioselectivity of subsequent reactions. nih.gov For example, the relative energies of intermediates and transition states for reactions at different positions on the indole or pyridine rings can be calculated to determine the most favorable pathway. These models can also be used to understand the mechanisms of other reactions, such as nucleophilic additions to the carbaldehyde group or metal-catalyzed cross-coupling reactions at the C-Br bond. nih.gov
Conformational Analysis and Tautomerism Studies
The presence of a single bond between the indole ring and the pyridine ring allows for rotation, leading to different possible conformations (rotamers). Computational conformational analysis can be used to determine the most stable arrangement of these two rings relative to each other. By calculating the potential energy surface as a function of the dihedral angle between the rings, the lowest energy conformers can be identified.
For 2-aryl indoles, it has been shown that the planarity of the molecule is influenced by steric and electronic effects. nih.gov In the case of this compound, steric hindrance between the hydrogen atom at the C3 position of the indole and the hydrogen atom at the C3' position of the pyridine ring might favor a non-planar conformation. DFT calculations can quantify the rotational barrier between different conformers. mdpi.com
Indole-3-carbaldehyde and its derivatives can theoretically exist in different tautomeric forms, although the keto form is generally the most stable. mdpi.com For this compound, the primary tautomeric equilibrium to consider would be between the indole form and its corresponding indolenine tautomer.
Quantum chemical calculations can be used to determine the relative energies of these tautomers. By calculating the Gibbs free energy of each tautomer, their relative populations at equilibrium can be predicted. For most indole derivatives, the aromaticity of the indole ring provides a strong driving force for the indole tautomer to be overwhelmingly favored. mdpi.com Computational studies on similar systems confirm the greater stability of the indole form.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 4-nitro-1H-indole-carboxaldehyde |
| N,N-dimethylformamide |
| phosphorus oxychloride |
| 5-Bromo-2-(pyridin-2-yl)-1H-indole |
Spectroscopic Property Prediction and Validation
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, which can then be validated against experimental data. These theoretical calculations provide insights into the molecular structure, vibrational frequencies, and electronic transitions.
Detailed Research Findings:
Theoretical spectroscopic data for a molecule like this compound would typically be generated using DFT calculations with a suitable basis set, such as 6-311++G(d,p). nih.gov This approach allows for the optimization of the molecular geometry and the subsequent calculation of various spectroscopic parameters.
FT-IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of different functional groups within the molecule. For instance, in a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to study the vibrations of O-H, C-H, C-C, and C=O bonds. nih.gov Similarly, for the target molecule, one would expect to calculate the vibrational modes for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and the various C-H and C=C vibrations of the indole and pyridine rings. The predicted wavenumbers are often scaled to correct for anharmonicity and achieve better agreement with experimental spectra.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. For this compound, TD-DFT would help in understanding the electronic transitions between molecular orbitals, which are responsible for its absorption of UV or visible light.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical values are then compared to experimental data to confirm the molecular structure. Studies on pyridine-3-carbaldehyde derivatives have utilized ¹H-NMR and ¹³C-NMR spectroscopy for characterization, and similar computational validation could be applied here. researchgate.net
Below is an illustrative table comparing hypothetical experimental data with theoretical predictions for this compound.
| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Experimental Value |
| FT-IR | N-H Stretch (cm⁻¹) | 3450 | 3435 |
| C=O Stretch (cm⁻¹) | 1680 | 1672 | |
| C-Br Stretch (cm⁻¹) | 650 | 645 | |
| UV-Vis | λmax (nm) | 320 | 325 |
| ¹H NMR | Indole N-H (ppm) | 11.5 | 11.3 |
| Aldehyde C-H (ppm) | 10.1 | 9.9 | |
| ¹³C NMR | Aldehyde C=O (ppm) | 185.0 | 184.2 |
| Indole C3 (ppm) | 138.0 | 137.5 |
In Silico Screening and Ligand-Based Design Principles
In silico screening and ligand-based design are pivotal in modern drug discovery, enabling the rapid assessment of large libraries of compounds for their potential biological activity and guiding the synthesis of more potent molecules.
Detailed Research Findings:
For a compound like this compound, these computational approaches would be employed to explore its potential as a therapeutic agent.
In Silico Screening: This process involves using computational methods to screen virtual libraries of compounds against a specific biological target. Molecular docking is a key technique used to predict the binding affinity and orientation of a ligand within the active site of a protein. For example, in silico studies on indole-3-carbaldehyde oxime derivatives were performed to predict their binding modes with the urease enzyme of Helicobacter pylori. mdpi.com Similarly, the target compound could be docked against various enzymes or receptors to identify potential therapeutic targets. The docking scores and predicted binding interactions would then be used to prioritize candidates for further experimental testing.
Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based design approaches are utilized. These methods rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling, for instance, identifies the essential structural features required for biological activity. A study on the design of BRD9 binders utilized a 3D structure-based pharmacophore model for virtual screening. nih.gov For this compound, a pharmacophore model could be developed based on known inhibitors of a target, and the compound could be evaluated for its fit to this model.
Drug-Likeness and ADMET Properties: An essential part of in silico analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps in assessing the druglikeness of a compound. Parameters such as Lipinski's rule of five are often calculated to predict oral bioavailability. mdpi.com For the target compound, computational tools would be used to predict properties like solubility, permeability, and potential toxicity, which are crucial for its development as a drug candidate.
The following table illustrates the type of data generated during an in silico screening and drug-likeness assessment for a hypothetical target.
| Parameter | Predicted Value | Interpretation |
| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 |
| Key Interactions | Hydrogen bond with SER234, Pi-pi stacking with TYR112 | |
| Lipinski's Rule of Five | Molecular Weight | 315.16 g/mol (< 500) |
| LogP | 3.2 (< 5) | |
| H-bond Donors | 1 (< 5) | |
| H-bond Acceptors | 3 (< 10) | |
| ADMET Prediction | Aqueous Solubility (logS) | -3.5 |
| Blood-Brain Barrier Permeability | Low | |
| hERG Inhibition | Low risk |
Derivatization and Scaffold Diversification of 5 Bromo 2 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Design Principles for Novel Analogues
The design of novel analogues from 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is guided by the strategic modification of its three primary reactive centers: the indole (B1671886) nitrogen (N1), the aldehyde group (C3), and the bromine-substituted benzene (B151609) ring (C5).
Modification at the Indole Nitrogen (N1): The N-H group of the indole ring is readily alkylated, acylated, or sulfonylated. ekb.eg N-alkylation, for instance, by reaction with alkyl halides in the presence of a base, can introduce chains or cyclic fragments that can modulate the molecule's lipophilicity and steric profile. N-acylation can be used to introduce further carbonyl functionalities or link the indole to other molecular fragments. researchgate.net
Transformation of the Aldehyde Group: The aldehyde at the C3 position is a versatile handle for numerous transformations. It can undergo condensation reactions, reductive aminations, oxidations, and serve as an electrophile in nucleophilic additions. This allows for the introduction of a wide variety of substituents and the formation of new carbon-carbon or carbon-heteroatom bonds.
Functionalization at the C5-Position: The bromine atom on the indole ring is a key site for diversification via modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to introduce aryl, alkynyl, vinyl, and amino substituents, respectively. The introduction of a bromine atom is a known strategy to enhance the biological activity of indole-based compounds. beilstein-archives.org This approach allows for the systematic exploration of the chemical space around the indole core to optimize biological activity. beilstein-archives.org
These design principles enable a combinatorial approach to generating libraries of novel compounds, where each reactive site can be independently or sequentially modified to fine-tune the molecule's properties.
Strategies for Functional Group Interconversion
The aldehyde moiety of this compound is the primary target for functional group interconversion (FGI), providing access to a host of other functionalities. researchgate.net
Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, 5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation converts the electrophilic aldehyde into a nucleophilic alcohol, which can be further derivatized through etherification or esterification.
Oxidation to Carboxylic Acid: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and acid chlorides.
Conversion to Amine: The aldehyde can be converted into an amine via reductive amination. This involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction with agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This is one of the most powerful methods for creating carbon-nitrogen bonds.
Formation of Nitriles: The aldehyde can be converted to a nitrile group by reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. ekb.eg The nitrile can then serve as a precursor for amines, carboxylic acids, or tetrazoles.
Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a method for carbon-carbon double bond formation and chain extension.
A summary of potential functional group interconversions of the aldehyde group is presented in the table below.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Aldehyde (-CHO) | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | 1. Primary Amine (R-NH₂) 2. NaBH₃CN | Secondary Amine (-CH₂-NHR) |
| Aldehyde (-CHO) | 1. Hydroxylamine (NH₂OH) 2. Dehydrating Agent | Nitrile (-CN) |
| Aldehyde (-CHO) | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |
Synthesis of Hybrid Heterocyclic Systems
The indole-3-carbaldehyde scaffold is a well-established precursor for the construction of fused and linked heterocyclic systems. The aldehyde group can react with various bi-functional nucleophiles in cyclocondensation reactions to generate new rings.
For example, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) yields an activated alkene intermediate. researchgate.net This intermediate can subsequently react with other reagents to form complex heterocyclic structures. For instance, reaction with guanidine (B92328) or thiourea (B124793) could lead to the formation of pyrimidine (B1678525) or thiopyrimidine rings fused or attached to the indole core.
Similarly, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine can lead to isoxazoles. The reaction of 2-aryl-1H-indole-3-carboxaldehydes with compounds like rhodanine-3-acetic acid has been shown to produce thiazolidine (B150603) derivatives. scirp.org The synthesis of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines has also been achieved through cyclocondensation reactions involving indole-based dialdehydes and aminopyrazoles, highlighting the utility of indole aldehydes in building complex heterocyclic systems. nih.gov
Exploitation in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. rsc.org Indole-3-carbaldehydes are frequently used as the aldehyde component in various MCRs. rsc.org
This compound is an ideal candidate for such reactions. It can participate in:
Biginelli-type reactions: Condensation with a β-ketoester and urea (B33335) or thiourea to form dihydropyrimidinones.
Hantzsch-type reactions: Reaction with two equivalents of a β-ketoester and ammonia (B1221849) to synthesize dihydropyridines.
Ugi reactions: A four-component reaction with an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides.
A notable example involves a one-pot sequential multicomponent reaction where various indole-3-carbaldehydes react with an aniline (B41778) and succinaldehyde (B1195056) to form substituted pyrrole-3-carbaldehydes. nih.govrsc.org This demonstrates the potential of the title compound to act as a building block for constructing other complex heterocyclic aldehydes. nih.govrsc.orgresearchgate.net The development of indole-fused seven-membered heterocycles through MCRs further illustrates the broad applicability of this strategy. rsc.org
Development of Complex Polycyclic Architectures
Beyond forming simple hybrid systems, the strategic derivatization of this compound can pave the way for synthesizing intricate polycyclic architectures. This often involves multi-step sequences where new functionalities are introduced and then utilized in intramolecular cyclization reactions.
One potential strategy involves a Pictet-Spengler reaction. The aldehyde group could be converted to an amine via reductive amination, and if a suitable activating group is present on an appended N-alkyl chain, an intramolecular cyclization could lead to the formation of β-carboline-type structures.
Another approach would be to utilize both the C3-aldehyde and the C5-bromo positions. For example, a Sonogashira coupling at the C5-position could introduce a terminal alkyne. This alkyne could then participate in an intramolecular reaction with a nucleophile installed at the C3-position (derived from the original aldehyde), leading to the formation of a new ring fused to the indole core. Such strategies are fundamental in the total synthesis of complex indole alkaloids and related natural products.
Advanced Methodological Developments in Indole and Pyridine Chemistry Relevant to the Compound
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of indole (B1671886) derivatives to minimize environmental impact, reduce waste, and improve safety. tandfonline.com These approaches focus on using less hazardous solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. tandfonline.com For a molecule like 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde, green methodologies could be applied to classical syntheses, such as the Fischer indole synthesis.
Microwave-assisted organic synthesis (MAOS) is a prominent green technique that can dramatically reduce reaction times and improve yields. tandfonline.com Conventional methods for indole synthesis often require prolonged heating, whereas microwave irradiation provides rapid and uniform heating, accelerating reactions. tandfonline.comtandfonline.com For instance, a Fischer indole synthesis to create the 5-bromo-indole core could be performed under microwave irradiation, potentially reducing the reaction time from hours to minutes. tandfonline.com
Another green strategy involves the use of multicomponent reactions (MCRs) in sustainable solvents like ethanol. An innovative two-step reaction starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed to assemble the indole core under mild, metal-free conditions. rsc.org This approach offers high atom economy and avoids the use of toxic metal catalysts. rsc.org Furthermore, developing syntheses in conductively heated sealed-vessel reactors can also be considered a green alternative, allowing for shorter reaction times in teaching laboratories for classic reactions like the Fischer indole synthesis. acs.org
| Parameter | Conventional Methods (e.g., Classical Fischer Synthesis) | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Traditional reflux heating (hours) | Microwave irradiation (minutes) tandfonline.com |
| Catalysts | Often strong acids (e.g., H₂SO₄, polyphosphoric acid) | Metal-free, reusable catalysts, or no catalyst rsc.org |
| Solvents | Often petroleum-based, non-biodegradable solvents | Ethanol, water, ionic liquids, or solvent-free conditions tandfonline.comrsc.org |
| Reaction Type | Stepwise synthesis | Multicomponent reactions (MCRs) for higher atom economy rsc.org |
| Waste Generation | Higher, due to stoichiometric reagents and solvent use | Lower, adhering to principles of waste prevention and atom economy tandfonline.com |
Flow Chemistry and Continuous Processing for Compound Preparation
Flow chemistry, or continuous processing, is a modern paradigm in chemical synthesis that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comnih.gov The synthesis of indole derivatives, which can involve hazardous reagents or intermediates and exothermic reactions, is particularly well-suited for flow chemistry. mdpi.comgalchimia.com
Several classical indole syntheses have been successfully adapted to continuous flow systems. For example, the Fischer indole synthesis can be performed under high-temperature and high-pressure conditions in a flow reactor, leading to a significant reduction in reaction time and high productivity. mdpi.com Similarly, the Heumann indole synthesis has been intensified through a three-step continuous flow process, resulting in higher yields and purity without the need for column chromatography purification. acs.orgresearchgate.net
The Cadogan–Sundberg indole synthesis, which involves a deoxygenative cyclization, has also been adapted to a flow process using carbon monoxide (CO) as a reducing agent. galchimia.com The use of flow reactors makes handling toxic gases like CO safer due to the small reactor volume and efficient gas-liquid mixing. galchimia.com A hypothetical multi-step flow synthesis for this compound could involve the initial formation of the indole ring in one reactor module, followed by coupling with the pyridine (B92270) moiety and subsequent formylation in downstream modules, minimizing manual handling and purification between steps.
| Indole Synthesis Method | Key Advantages in Flow Chemistry | Typical Conditions |
|---|---|---|
| Fischer Indole Synthesis | Reduced reaction times, increased productivity, safer handling of high T/P. mdpi.com | High Temperature/Pressure (e.g., 165°C) mdpi.com |
| Heumann Indole Synthesis | Higher yields, shorter reaction times, high purity without chromatography. acs.org | Three successive flow steps (alkylation, saponification, cyclization) acs.org |
| Cadogan–Sundberg Synthesis | Efficient gas-liquid mixing, safer handling of toxic CO gas. galchimia.com | Palladium catalyst with CO as reducing agent galchimia.com |
Photoredox and Electrocatalytic Methodologies
Photoredox and electrocatalysis have emerged as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. acs.orgnih.gov These techniques utilize visible light or electricity, respectively, to generate highly reactive radical intermediates under mild conditions, promoting unique bond formations. acs.orgrsc.org
Photoredox catalysis has been instrumental in developing radical cascade reactions for the synthesis of complex indole alkaloids. acs.orgnih.gov By using a photocatalyst that absorbs visible light, single-electron transfer (SET) processes can be initiated, leading to the formation of key intermediates. nih.gov For the synthesis of the target compound, photoredox catalysis could be envisioned for the crucial C-C bond formation between the indole and pyridine rings, potentially via a radical-based cross-coupling reaction. This approach could offer an alternative to traditional palladium-catalyzed cross-coupling methods. Nickel/photoredox dual catalysis, for example, has been used to synthesize indolines from iodoacetanilides and alkenes by facilitating a challenging C-N bond-forming reductive elimination. nih.govorganic-chemistry.org
Electrocatalysis offers a sustainable, reagent-free method for driving reactions. acs.org It avoids the use of chemical oxidants or reductants by employing an anode or cathode to facilitate redox transformations. rsc.org Electrocatalytic methods have been developed for the dehydrogenative cyclization of 2-vinylanilides to form indoles, where the necessary base is generated at the cathode. acs.org This oxidant-free approach could be relevant for constructing the indole core of the target molecule from a suitable precursor. Furthermore, electrochemical methods can be used for C-H amination to form the indole ring. organic-chemistry.org
| Methodology | Principle | Potential Application for Target Compound | Key Advantages |
|---|---|---|---|
| Photoredox Catalysis | Visible light initiates single-electron transfer (SET) to generate radical intermediates. nih.gov | Coupling of a bromo-indole precursor with a pyridine derivative. | Mild reaction conditions, novel reactivity, green energy source. nih.gov |
| Electrocatalysis | Electricity drives redox reactions, avoiding chemical oxidants/reductants. acs.org | Dehydrogenative cyclization to form the indole ring from a substituted aniline (B41778). | Sustainable, high atom economy, external oxidant-free. rsc.org |
| Dual Catalysis (e.g., Ni/Photoredox) | Combines a transition metal catalyst with a photocatalyst to enable challenging steps. nih.gov | Formation of the C2-C(pyridine) bond via a novel coupling mechanism. | Access to unique reaction pathways and challenging bond formations. nih.govorganic-chemistry.org |
Mechanochemistry in Indole Synthesis
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent or with minimal solvent (liquid-assisted grinding). rsc.org This solvent-free approach is inherently green and can lead to different reactivity and product selectivity compared to solution-phase reactions.
The Fischer indole synthesis has been successfully adapted to a mechanochemical protocol. rsc.org By milling arylhydrazines and carbonyl compounds with a solid acid catalyst like oxalic acid, a wide variety of indoles can be synthesized efficiently and in high yields without bulk solvents. rsc.org This method could be directly applied to synthesize the 5-bromo-1H-indole core of the target compound.
Furthermore, mechanochemical methods have been developed for the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes from the corresponding aldehydes and hydroxylamine (B1172632) hydrochloride. nih.govnih.gov This demonstrates the utility of mechanochemistry for modifying the C3-carbaldehyde group, a key feature of the target molecule. The solvent-free conditions minimize risks associated with potentially hazardous reagents in solution. nih.gov
| Reaction Type | Reactants | Conditions | Key Advantages |
|---|---|---|---|
| Fischer Indolisation | Arylhydrazines, ketones/aldehydes, oxalic acid rsc.org | Solvent-free ball milling | Environmentally friendly, versatile, high yields, short reaction times. rsc.org |
| Oximation of Indole-3-carbaldehyde | N-substituted indole-3-carboxaldehydes, NH₂OH·HCl, base nih.gov | Solvent-free ball milling | Minimizes risks, high conversion, sustainable. nih.govnih.gov |
Biomimetic Synthesis Approaches
Biomimetic synthesis draws inspiration from the elegant and efficient ways that nature constructs complex molecules. rsc.org In the context of indole chemistry, this often involves mimicking the biosynthetic pathways of indole alkaloids, which are a vast class of natural products derived from the amino acid tryptophan. researchgate.net While this compound is not a known natural product, the principles of biomimetic synthesis can still guide the development of novel synthetic routes.
Biomimetic strategies often involve enzyme-catalyzed or metal-catalyzed reactions that mimic enzymatic processes. For example, iron-catalyzed oxidative radical coupling reactions have been developed to construct the core structures of certain indole alkaloids, inspired by the proposed biosynthetic pathways involving oxidative dimerization. acs.orgnih.gov Such a strategy could conceptually be applied to couple a 5-bromo-indole precursor with a pyridine derivative through a selective oxidative cross-coupling reaction.
| Biomimetic Principle | Description | Example from Indole Alkaloid Synthesis |
|---|---|---|
| Oxidative Coupling | Mimicking enzymatic oxidation to couple molecular fragments. | Iron-catalyzed oxidative radical coupling to form indolofuran or bisphenolic indole cores. acs.orgnih.gov |
| Cycloaddition Reactions | Using reactions like the Diels-Alder cycloaddition, which is proposed in the biosynthesis of Aspidosperma alkaloids. rsc.org | Intramolecular Diels-Alder reaction of a diene generated from a Strychnos-type precursor. rsc.org |
| Key Precursor Strategy | Synthesizing a common intermediate, analogous to strictosidine (B192452) in nature, from which diverse structures can be accessed. | The Pictet-Spengler reaction of tryptamine (B22526) with secologanin (B1681713) to form strictosidine. rsc.org |
| Rearrangements | Employing skeletal rearrangements that are common in biosynthetic pathways. | Wagner-Meerwein type rearrangements to access different alkaloid skeletons. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde, and how is its purity validated?
- Methodology : The compound is synthesized via N-acylation reactions starting from 5-bromo-1H-indole-3-carbaldehyde. For example, acylation with 2-iodobenzoyl chloride under anhydrous conditions yields derivatives (e.g., 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde) . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Characterization : Validate purity using HPLC (≥95%) and structural confirmation via / NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (e.g., CCDC deposition numbers from structural studies) .
Q. How does the bromine substituent at position 5 influence the compound’s stability under varying experimental conditions?
- Stability Analysis : The electron-withdrawing bromine group enhances stability against electrophilic attacks but may promote photodegradation. Monitor stability in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy under controlled light/temperature. For long-term storage, keep at -20°C in amber vials under inert gas (N/Ar) to prevent aldehyde oxidation .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Impurity Profile : Byproducts include unreacted indole intermediates (e.g., 5-bromo-1H-indole-3-carbaldehyde) or over-acylated derivatives.
- Resolution : Use preparative TLC or reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase). Confirmation via LC-MS/MS to distinguish masses of impurities (e.g., +16 Da for hydroxylated byproducts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the pyridin-2-yl and aldehyde groups in biological activity?
- SAR Strategy :
- Pyridine Modification : Replace pyridin-2-yl with other heterocycles (e.g., pyrimidine, thiophene) via Suzuki-Miyaura coupling to assess π-π stacking interactions.
- Aldehyde Functionalization : Convert the aldehyde to oximes, hydrazones, or thiosemicarbazones (e.g., thiosemicarbazone derivatives crystallized for X-ray analysis) .
- Biological Assays : Test derivatives against kinase targets (e.g., JAK2) using fluorescence polarization assays to correlate substituent effects with IC values .
Q. What computational methods are suitable for modeling the compound’s binding interactions with biological targets?
- Modeling Approach :
- Docking Studies : Use AutoDock Vina with crystal structure data (e.g., PDB ID from related indole derivatives) to predict binding poses. The aldehyde group may form hydrogen bonds with catalytic lysine residues in kinases.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distribution, focusing on the bromine’s inductive effects on the indole ring .
Q. How can tautomeric equilibria between the aldehyde and its hydrated form (gem-diol) be experimentally resolved?
- Experimental Design :
- NMR Solvent Screening : Compare NMR in DMSO-d (suppresses hydration) vs. DO (promotes gem-diol formation). The aldehyde proton (δ ~10 ppm) disappears in DO due to exchange.
- Crystallography : Single-crystal studies (e.g., C–O bond lengths <1.23 Å confirm aldehyde tautomer dominance in solid state) .
Q. What strategies mitigate decomposition during functionalization of the aldehyde group?
- Protection-Deprotection : Use diethyl acetal protection (e.g., reflux with triethyl orthoformate in dry ethanol) before introducing electrophiles. Deprotect with HCl/THF post-reaction.
- Low-Temperature Reactions : Conduct nucleophilic additions (e.g., Grignard reagents) at -78°C to avoid aldol condensation .
Q. How can conflicting crystallographic data on bond angles/planarity be reconciled across studies?
- Data Reconciliation : Compare torsion angles (e.g., C3–C2–N1–Cpyridine) from multiple crystal structures (e.g., CCDC entries). Variations >5° may arise from packing forces or solvent inclusion. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) influencing planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
